molecular formula C7H11NO2 B179236 (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 171754-02-2

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B179236
M. Wt: 141.17 g/mol
InChI Key: BMVVXSIHLQYXJJ-JKUQZMGJSA-N
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Description

“(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid” is an organic compound that has been used as an organocatalyst in direct asymmetric aldol reactions . It is a type of bicyclic compound, which means it contains two rings. The compound is also known for its stereochemistry, which is indicated by the (1R,3S,4S) prefix in its name .


Synthesis Analysis

The synthesis of “(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid” has been reported in the literature. For instance, it has been used as an organocatalyst in direct asymmetric aldol reactions . The compound has also been prepared via stereoselective synthesis of the corresponding α-amino ester hydrochloride .


Molecular Structure Analysis

The molecular structure of “(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid” is characterized by a bicyclic framework, which consists of two fused rings . The compound also contains a carboxylic acid group, which is indicated by the “-carboxylic acid” suffix in its name .


Chemical Reactions Analysis

“(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid” has been used as an organocatalyst in direct asymmetric aldol reactions . Aldol reactions are a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid” are determined by its molecular structure. For instance, the presence of a carboxylic acid group makes the compound acidic . The compound’s bicyclic structure also affects its physical properties, such as its melting point and solubility .

Scientific Research Applications

Improved Synthesis Techniques

  • Facile Preparation and Stereoselective Synthesis: An improved method for the multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been developed. This involves a stereoselective synthesis of the α-amino ester hydrochloride, significantly improving upon previous protocols which required tedious chromatographic purification steps (Tararov et al., 2002).

Applications in Synthesis of Other Compounds

  • Synthesis of Conformationally Constrained 4-Hydroxyprolines: This compound has been used in the synthesis of enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, serving as a precursor in the formal synthesis of (+)-epibatidine (Avenoza et al., 1999).

Novelty in Medicinal Chemistry

  • Bicyclic Nature and Medicinal Chemistry: The bicyclic nature and conformational constraints of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, a derivative of this compound, make it a useful building block in medicinal chemistry (Napolitano et al., 2010).

Use in Generating Neuronal Nicotinic Receptor Ligands

  • Synthesis of Neuronal Nicotinic Receptor Ligands: Novel bicyclic α-amino acids related to (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized, which are significant for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).

Enhancing Catalytic Potential in Reactions

  • Catalytic Potential in Aldol Reactions: Enantiopure form of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a related compound, has shown promising catalytic potential in direct aldol reactions, indicating potential applications in enhancing reaction selectivity (Armstrong et al., 2009).

Safety And Hazards

The safety and hazards of “(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid” are determined by its chemical properties. For instance, the compound is classified as an eye irritant and a skin irritant . It is also classified as a reproductive toxin . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid” could include further exploration of its use as an organocatalyst in other types of reactions . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could also be a focus of future research .

properties

IUPAC Name

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVXSIHLQYXJJ-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

CAS RN

171754-02-2
Record name (3S)-2-Azabicyclo[2.2.1]heptane-3-carboxlic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 3
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Citations

For This Compound
5
Citations
VI Tararov, R Kadyrov, Z Kadyrova, N Dubrovina… - Tetrahedron …, 2002 - Elsevier
A facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid via stereoselective synthesis of the corresponding α-amino ester hydrochloride is …
Number of citations: 35 www.sciencedirect.com
T Kawakami, T Ishizawa… - Journal of the American …, 2013 - ACS Publications
Cyclic structures can increase the proteolytic stability and conformational rigidity of peptides, and N-alkylation of the peptide backbone can make peptides more cell-permeable and …
Number of citations: 62 pubs.acs.org
MM Heravi, V Zadsirjan, M Dehghani… - Tetrahedron …, 2017 - Elsevier
The aldol reaction is one of the most important carbon–carbon bond formations in synthetic organic chemistry. An enantioselective aldol reaction should provide an enantioenriched …
Number of citations: 68 www.sciencedirect.com
TJ Smart, RB Hamed, TDW Claridge, CJ Schofield - Bioorganic Chemistry, 2020 - Elsevier
Studies on the substrate selectivity of recombinant ferrous-iron- and 2-oxoglutarate-dependent proline hydroxylases (PHs) reveal that they can catalyse the production of dihydroxylated …
Number of citations: 14 www.sciencedirect.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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